molecular formula C5H9NS B146151 Butyl isothiocyanate CAS No. 592-82-5

Butyl isothiocyanate

Cat. No.: B146151
CAS No.: 592-82-5
M. Wt: 115.2 g/mol
InChI Key: LIMQQADUEULBSO-UHFFFAOYSA-N
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Description

Butyl isothiocyanate, also known as isothiocyanic acid butyl ester, is an organic compound with the molecular formula C₅H₉NS. It is a member of the isothiocyanate family, characterized by the functional group -N=C=S. This compound is known for its pungent odor and is found naturally in some plants, particularly in the Brassicaceae family. This compound is used in various applications, including as a flavoring agent and in scientific research due to its biological activities .

Mechanism of Action

Target of Action

Butyl isothiocyanate (ButylITC) is a glucosinolate derivative that primarily targets the cell membrane integrity and cell cycle progression of Candida albicans . It also targets the oxidative stress pathways in these cells .

Mode of Action

ButylITC interacts with its targets by inhibiting planktonic growth and slowing the hyphal transition of Candida albicans . It hampers biofilm development and inhibits biofilm formation . Additionally, it enhances the permeability of cell membranes and arrests cells at the S-phase . It also induces intracellular Reactive Oxygen Species (ROS) accumulation in C. albicans .

Biochemical Pathways

ButylITC affects several biochemical pathways. It inhibits ergosterol biosynthesis, a crucial component of fungal cell membranes . It also modulates cellular processes like cell cycle arrest and induces ROS production, leading to cell death in C. albicans . Studies have shown that isothiocyanates can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

It is known that isothiocyanates, in general, are rapidly absorbed in blood, with the peak observed 3 hours after ingestion . They are found in the highest amounts in the intestinal mucosa, liver, kidneys, and bladder, followed by the lungs and spleen .

Result of Action

The result of ButylITC’s action is the inhibition of virulence factors and modulation of cellular processes like inhibition of ergosterol biosynthesis, cell cycle arrest, and induction of ROS production, which leads to cell death in C. albicans . It also blocks the growth of both drug-sensitive and drug-resistant bladder cancer cell lines .

Action Environment

The action of ButylITC can be influenced by environmental factors such as pH and the presence of certain cofactors . For example, some thiocyanates isomerize to isothiocyanates, and this reaction is especially rapid for allyl isothiocyanate

Biochemical Analysis

Biochemical Properties

Butyl isothiocyanate interacts with various biomolecules in the body. It has been shown to govern many intracellular targets, including cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response . These interactions can influence biochemical reactions within the body, contributing to the compound’s health benefits.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to exhibit antifungal and anti-biofilm activity against Candida albicans by targeting cell membrane integrity, cell cycle progression, and oxidative stress . It also governs many intracellular targets, including proteins involved in tumorigenesis, apoptosis, cell cycle, and metastasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It inhibits cell survival signaling molecules such as Akt and NFκB . It also increases ROS generation and causes GSH depletion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been shown to have pronounced dose-dependent genotoxic effects at low dose levels . Substantially weaker effects were obtained in in vivo experiments with laboratory rodents .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound required to cause measurable DNA damage in laboratory rodents exceeded by far the dietary exposure levels of humans .

Metabolic Pathways

Inside the body, this compound is metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Transport and Distribution

It is known that absorbed isothiocyanates are rapidly conjugated to glutathione in the liver, and then sequentially metabolized in the mercapturic acid pathway, before being excreted in the urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl isothiocyanate can be synthesized through several methods:

    From Primary Amines: One common method involves the reaction of butylamine with carbon disulfide and a base, followed by oxidation.

    From Isocyanides: Another method involves the reaction of butyl isocyanide with elemental sulfur in the presence of a catalytic amount of amine bases.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of butylamine with thiophosgene or its derivatives. This method is favored due to its high yield and efficiency, although it requires stringent safety measures due to the toxicity of thiophosgene .

Chemical Reactions Analysis

Types of Reactions: Butyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Butyl isothiocyanate is compared with other isothiocyanates such as allyl isothiocyanate, benzyl isothiocyanate, and phenyl isothiocyanate:

Uniqueness: this compound is unique due to its specific applications in flavoring and its potent antifungal properties, which are not as pronounced in other isothiocyanates .

Properties

IUPAC Name

1-isothiocyanatobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-2-3-4-6-5-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMQQADUEULBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060467
Record name 1-Isothiocyanatobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish liquid; Strong irritating green aroma
Record name Butyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1552/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

168.00 °C. @ 760.00 mm Hg
Record name 1-Isothiocyanatobutane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name Butyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1552/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.952-0.958
Record name Butyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1552/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

592-82-5
Record name Butyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592-82-5
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Record name Butyl isothiocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl isothiocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194808
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butane, 1-isothiocyanato-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Isothiocyanatobutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
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Record name 1-Isothiocyanatobutane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Which plants are known to contain Butyl Isothiocyanate?

A1: this compound has been identified in several plants belonging to the Brassicaceae family, including:

  • Rocket Salad (Eruca sativa): [] This plant contains a precursor compound, 4-(mercapto)this compound, which can oxidize to form this compound.
  • Tall Hedge Mustard (Sisymbrium loeselii): [] This invasive weed produces this compound as a degradation product of sec-butyl glucosinolate.
  • Other Crucifers: Various other cruciferous vegetables contain this compound, though often in smaller quantities compared to other isothiocyanates. [, , , ]

Q2: How is this compound formed in these plants?

A2: this compound is not directly present in intact plant tissues. It is formed through the hydrolysis of glucosinolates, a group of sulfur-containing compounds. This process is catalyzed by the enzyme myrosinase, which is released upon tissue damage (like crushing or chewing). [, , , ]

Q3: Does this compound possess any notable biological activities?

A3: While research on this compound is ongoing, some studies suggest potential activities:

  • Acaricidal Activity: Research indicates that this compound exhibits acaricidal effects against dust mites (Dermatophagoides farinae and D. pteronyssinus). []
  • Insecticidal Potential: this compound, along with other compounds, was identified in Capparis spinosa fruit extract, which displayed insecticidal activity against Tribolium confusum and Sitophilus oryzae. []
  • Antifungal Properties: A study explored the synergistic antifungal effect of eruca oil, rich in 4-(methylthio)this compound (a related compound), and garlic oil against dermatophytes. []

Q4: Are there any potential applications of this compound based on its biological activities?

A4: The identified biological activities of this compound suggest potential applications in:

    Q5: What is the molecular formula and molecular weight of this compound?

    A5:

      Q6: What spectroscopic data is available for characterizing this compound?

      A6:

      • Infrared (IR) Spectroscopy: Studies have investigated the characteristic N=C=S asymmetric stretching frequency of this compound and its behavior in different solvents. []
      • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR data has been used to confirm the structure of this compound. [, , ]
      • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound in plant extracts and other matrices. [, , , , , , , , , , , , , , ]

      Q7: What is known about the stability of this compound?

      A7: this compound's stability is influenced by various factors, including:

      • Temperature: Elevated temperatures can lead to its degradation. [, ]
      • pH: The stability of isothiocyanates, including this compound, can be affected by pH. [, ]

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